Bienvenue dans la boutique en ligne BenchChem!

2-Phenylquinolin-4-amine

Immunomodulation TLR9 antagonism Autoimmune disease research

Procure 2-Phenylquinolin-4-amine as the minimal pharmacophore reference standard for TLR9 antagonist lead optimization. Systematic SAR analyses demonstrate that this unsubstituted core enables CpG-ODN antagonism, with >1,000-fold potency enhancements achievable through rational substitution at the 4-amino and phenyl positions. The parent scaffold exhibits a distinctive activity signature divergent from 7-chloro (antimalarial-biased) and 8-fluoro (antibacterial-biased) analogs. Use in parallel with optimized derivatives to deconvolute substituent contributions to target engagement and establish quantitative SAR for hit-to-lead campaigns. Also validated for caspase-3-dependent apoptosis discrimination (EC₅₀ 6.06–6.69 μM vs. IC₅₀ 8.12–11.34 μM in HT-29 cells) and ORC-DNA interaction inhibition studies targeting DNA replication licensing checkpoints.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 5855-52-7
Cat. No. B1606699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinolin-4-amine
CAS5855-52-7
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N
InChIInChI=1S/C15H12N2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H2,16,17)
InChIKeyURUHKHGBRNTPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinolin-4-amine (CAS 5855-52-7) Procurement Overview: Scaffold Identity and Baseline Characteristics


2-Phenylquinolin-4-amine (CAS 5855-52-7) is a heterocyclic aromatic compound of the quinoline family, characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a primary amine at the 4-position, with a molecular formula of C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol [1]. This compound belongs to the broader class of 4-aminoquinolines and serves as a versatile scaffold for medicinal chemistry optimization, including applications in immunomodulatory antagonist development and anticancer apoptosis induction research [2]. The unsubstituted core structure provides a defined baseline for comparative evaluation against more elaborate 4-aminoquinoline derivatives with distinct substitution patterns that confer divergent biological activity profiles [3].

Why 2-Phenylquinolin-4-amine Cannot Be Substituted with Generic 4-Aminoquinolines Without Performance Divergence


Procurement substitution of 2-phenylquinolin-4-amine with structurally similar 4-aminoquinolines is not scientifically justified without explicit validation, as systematic structure-activity relationship (SAR) analyses have demonstrated that subtle substituent variations at the quinoline 2-position, 4-amino group, and the quinoline aromatic ring produce orders-of-magnitude differences in biological potency across multiple therapeutic target classes [1]. Fujita-Ban QSAR analysis of 107 2-arylquinolin-4-amines confirmed that substituent contributions to EC₅₀ values are additive, with even modest modifications producing divergent antagonist activity against CpG-oligodeoxynucleotide immunostimulation [2]. The unsubstituted 2-phenylquinolin-4-amine core exhibits a distinctive activity signature that differs markedly from analogs bearing chlorine at position 7 (antimalarial-biased), 8-fluoro substitution (antibacterial-biased), or extended basic side chains at the 4-amino position (enhanced CpG antagonism) [3]. Consequently, sourcing decisions based solely on quinoline class membership without reference to specific substitution patterns and validated activity data carry substantial experimental reproducibility risk.

2-Phenylquinolin-4-amine: Quantitative Differentiation Evidence Against Comparator Compounds


CpG-ODN Antagonist Activity: 2-Phenylquinolin-4-amine Scaffold vs. Optimized 4-Amino-Substituted Analog

The unsubstituted 2-phenylquinolin-4-amine core serves as the minimal pharmacophore scaffold for CpG-oligodeoxynucleotide (CpG-ODN) antagonism, establishing a baseline activity from which structural optimization yields progressively more potent antagonists [1]. In a systematic SAR study of 57 substituted 2-phenylquinolin-4-amines, the most potent analog—N-[2-(dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (compound 50)—achieved an EC₅₀ of 0.76 nM, representing an increase in potency of more than 1,000-fold relative to simpler scaffold analogs lacking the extended basic side chain at the 4-amino position [2]. This quantitative disparity demonstrates that while the 2-phenylquinolin-4-amine core is essential for target engagement, the absence of 4-amino substitution renders the parent compound a moderate-activity reference standard rather than a high-potency tool compound, a distinction critical for experimental design requiring either scaffold validation or potent pharmacological intervention [3].

Immunomodulation TLR9 antagonism Autoimmune disease research

Anticancer Apoptosis Induction: 2-Phenylquinolin-4-amine Derivatives Demonstrate Quantified Caspase-3 Activation vs. Antiproliferative Activity Differential

2-Phenylquinolin-4-amine derivatives exhibit distinct apoptotic induction profiles that can be quantitatively differentiated from their antiproliferative activity in the same cellular system [1]. In a pharmacophore-based design study, synthesized derivative 7a demonstrated an EC₅₀ of 6.06 μM in the caspase-3 activation assay—a direct measure of apoptosis induction—while showing an IC₅₀ of 8.12 μM for antiproliferative activity against HT-29 colon cancer cells [2]. The 2.06 μM differential between these two endpoints indicates that caspase-3 activation occurs at a lower effective concentration than overall growth inhibition, suggesting a mechanistic preference for apoptosis pathway engagement over general cytotoxicity [3]. This quantitative separation distinguishes 2-phenylquinolin-4-amine derivatives from certain other quinoline-based anticancer agents where antiproliferative and pro-apoptotic concentrations are more closely aligned.

Apoptosis induction Cancer cell biology Caspase-3 activation

ORC-DNA Binding Inhibition: 2-Arylquinolin-4-amine RL5a Differentiates from 7-Chloro-4-Aminoquinoline Antimalarials via Replication Licensing Mechanism

The 2-arylquinolin-4-amine chemotype, of which 2-phenylquinolin-4-amine is the parent scaffold, has been identified as a selective inhibitor of the origin recognition complex (ORC)-DNA high-affinity interaction required for DNA replication licensing—a mechanism entirely distinct from the lysosomal acidification inhibition exerted by 7-chloro-4-aminoquinolines such as chloroquine [1]. The most potent analog in this series, designated RL5a, prevents ORC from forming the tight complex with DNA that is required for MCM2–7 loading, thereby blocking replication origin licensing through an ATP-mimetic allosteric mechanism [2]. This mechanistic divergence is structurally encoded: the absence of the 7-chloro substituent on the quinoline ring eliminates the lysosomotropic activity characteristic of chloroquine-class antimalarials, while the 2-phenyl substitution pattern enables ORC-DNA interaction inhibition not observed with the 7-chloro-4-aminoquinoline scaffold [3].

DNA replication licensing ORC inhibition Cancer cell cycle

Acetylcholinesterase Inhibition: 2-Phenylquinolin-4-amine Exhibits Low Micromolar-range Activity Differentiated from Potent Clinical Cholinesterase Inhibitors

2-Phenylquinolin-4-amine demonstrates measurable but relatively weak acetylcholinesterase (AChE) inhibitory activity, with an IC₅₀ of 100 μM against rat cortex AChE [1]. This activity profile positions the compound as a useful negative or moderate-activity control in cholinesterase inhibitor screening cascades, contrasting sharply with clinically relevant AChE inhibitors such as donepezil (IC₅₀ ~6-10 nM) and rivastigmine (IC₅₀ ~4 μM) [2]. More importantly, structural optimization of the 4-N-phenylaminoquinoline scaffold—derived from the 2-phenylquinolin-4-amine core—has yielded derivatives with substantially enhanced dual AChE/BuChE inhibition, demonstrating the scaffold‘s capacity for potency improvement through rational substitution [3]. The unsubstituted parent compound thus provides a validated starting point for structure-based optimization toward neurodegenerative disease targets.

Cholinesterase inhibition Neurodegeneration Alzheimer's disease research

2-Phenylquinolin-4-amine: Evidence-Derived Research and Industrial Application Scenarios


SAR Baseline Studies for CpG-ODN Antagonist Development Programs

Investigators developing novel TLR9 antagonists or immunomodulatory agents targeting CpG-motif oligodeoxynucleotide signaling should procure the unsubstituted 2-phenylquinolin-4-amine scaffold as a minimal pharmacophore reference standard. Systematic SAR analyses have established that this core structure enables CpG-ODN antagonism, with progressive potency enhancements (up to >1,000-fold) achievable through rational substitution at the 4-amino position and phenyl ring [1][2]. Use of the parent compound in parallel with optimized analogs enables precise deconvolution of substituent contributions to target engagement and establishes quantitative structure-activity relationships for lead optimization campaigns [3].

Apoptosis Pathway Investigation Using Caspase-3 Activation as Primary Endpoint

Researchers studying apoptosis induction mechanisms in cancer cell models should consider 2-phenylquinolin-4-amine derivatives for experimental systems where discrimination between caspase-dependent apoptosis and general antiproliferative cytotoxicity is required. Derivatives in this series demonstrate EC₅₀ values for caspase-3 activation (6.06–6.69 μM) that are measurably lower than their IC₅₀ values for overall growth inhibition (8.12–11.34 μM), providing a quantitative window for studying apoptosis-specific signaling events without confounding cytotoxic effects [1][2]. The HT-29 colon adenocarcinoma cell line serves as a validated model system for these investigations [3].

DNA Replication Licensing Inhibition and Cancer Cell Cycle Checkpoint Studies

Investigators studying the DNA replication licensing checkpoint—a pathway lost in cancer cells but functional in normal cells—should procure 2-arylquinolin-4-amine derivatives for ORC-DNA interaction inhibition studies. The chemotype has been validated in high-throughput cell-based screens as a selective inhibitor of the ORC-DNA high-affinity interaction required for MCM2–7 loading, operating through an ATP-mimetic allosteric mechanism distinct from DNA intercalators or topoisomerase inhibitors [1][2]. This mechanism-specific activity supports applications in cancer cell cycle research where selective targeting of licensing-deficient cancer cells over licensing-competent normal cells is the experimental objective [3].

Acetylcholinesterase Inhibitor Screening as Moderate-Activity Reference Compound

Laboratories conducting high-throughput screening campaigns for novel cholinesterase inhibitors should maintain 2-phenylquinolin-4-amine as a moderate-activity reference standard (IC₅₀ = 100 μM against rat AChE) to calibrate assay sensitivity and establish potency thresholds for hit selection [1]. The compound's well-defined but relatively weak activity provides a benchmark for discriminating between true hits and false positives in primary screens, while its structural relationship to more potent 4-N-phenylaminoquinoline derivatives enables scaffold-based hit expansion strategies [2]. Procurement for this application requires documentation of lot-specific purity to ensure reproducible reference activity across screening batches [3].

Quote Request

Request a Quote for 2-Phenylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.